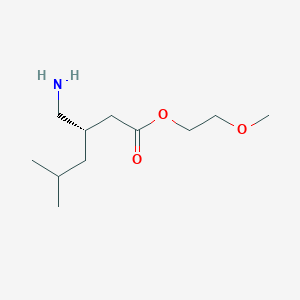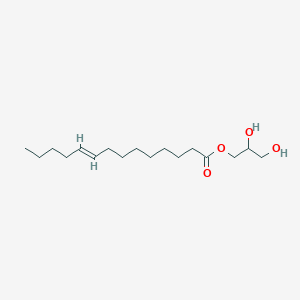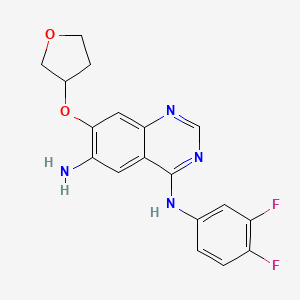![molecular formula C18H28BNO2 B15092757 1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine CAS No. 1366131-50-1](/img/structure/B15092757.png)
1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring attached to a phenyl group, which is further substituted with a boronic ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be synthesized through the reaction of 4-bromo-3-methylphenylboronic acid with pinacol in the presence of a base such as potassium carbonate.
Coupling Reaction: The boronic ester is then coupled with piperidine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to remove the boronic ester group, yielding the corresponding hydrocarbon.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate.
Major Products
Oxidation: 3-Methyl-4-hydroxyphenylpiperidine.
Reduction: 3-Methyl-4-phenylpiperidine.
Substitution: Various substituted phenylpiperidines depending on the coupling partner.
Applications De Recherche Scientifique
1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those containing piperidine moieties.
Industry: The compound is used in the production of advanced materials and polymers, where boronic esters play a crucial role in enhancing material properties.
Mécanisme D'action
The mechanism of action of 1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. Additionally, the piperidine ring can interact with biological targets, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar in structure but contains a pyrazole ring instead of a piperidine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a piperidine ring.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and a boronic acid pinacol ester group.
Uniqueness
1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine is unique due to the combination of the piperidine ring and the boronic ester group
Propriétés
Numéro CAS |
1366131-50-1 |
|---|---|
Formule moléculaire |
C18H28BNO2 |
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine |
InChI |
InChI=1S/C18H28BNO2/c1-14-13-15(20-11-7-6-8-12-20)9-10-16(14)19-21-17(2,3)18(4,5)22-19/h9-10,13H,6-8,11-12H2,1-5H3 |
Clé InChI |
PPYXDWMGGQBCSQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane](/img/structure/B15092688.png)
![1-[4-(Trifluoromethoxy)phenyl]cyclobutanol](/img/structure/B15092702.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)
![4-{2-[Ethyl(methyl)amino]ethyl}aniline](/img/structure/B15092708.png)

![Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester](/img/structure/B15092713.png)






![1-[(2-Iodophenyl)methyl]azetidine](/img/structure/B15092764.png)

